Benzenamine, N,N-diphenyl-4-(tributylstannyl)-
Description
Benzenamine, N,N-diphenyl-4-(tributylstannyl)- is a triarylamine derivative featuring a tributylstannyl (-Sn(C₄H₉)₃) substituent at the para position of the benzene ring, with two phenyl groups attached to the nitrogen atom. This compound belongs to a class of organotin-aromatic hybrids, which are notable for their applications in materials science, catalysis, and organic electronics. The tributylstannyl group confers unique steric and electronic properties, enabling participation in Stille cross-coupling reactions and serving as a precursor for metal-organic frameworks (MOFs). Its structural complexity and organometallic character distinguish it from conventional benzenamine derivatives .
Properties
CAS No. |
454182-37-7 |
|---|---|
Molecular Formula |
C30H41NSn |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
N,N-diphenyl-4-tributylstannylaniline |
InChI |
InChI=1S/C18H14N.3C4H9.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-3-4-2;/h1-2,4-15H;3*1,3-4H2,2H3; |
InChI Key |
CWSGAMLLOSFAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Optimized Conditions
Mechanistic Insights
-
Oxidative Addition : Pd(0) catalyst oxidizes to Pd(II), coordinating with the aryl bromide.
-
Transmetalation : BuSnH transfers the tributylstannyl group to Pd.
-
Reductive Elimination : Forms the C–Sn bond, releasing HBr and regenerating Pd(0).
Pd-Catalyzed Stannylation of 4-Iodo-N,N-Diphenylaniline
This alternative route exploits the higher reactivity of aryl iodides for selective stannylation.
Reaction Scheme
Optimized Conditions
Advantages
-
Selectivity : Iodides react preferentially over bromides/chlorides.
-
Mild Conditions : No inert atmosphere required; compatible with air-sensitive substrates.
Comparative Analysis of Methods
| Parameter | Stille Coupling (Bromide) | Pd-Catalyzed Stannylation (Iodide) |
|---|---|---|
| Substrate | 4-Bromo-N,N-diphenylaniline | 4-Iodo-N,N-diphenylaniline |
| Catalyst | Pd(PPh) | Pd(OAc) |
| Yield | 75% (reported) | Moderate to good |
| Solvent | DMF | Toluene |
| Temperature | 90°C | 110°C |
| Reaction Time | 8 hours | 12–24 hours |
| Scalability | High (industrial use) | Moderate |
Key Challenges and Solutions
-
Byproduct Management : HBr or BuSnI must be neutralized or removed.
-
Catalyst Choice : Pd(PPh) offers better stability for bromide substrates, while Pd(OAc) is cost-effective for iodides.
-
Purification : Column chromatography is essential to isolate the tributylstannyl product.
Applications in Organic Synthesis
This compound serves as a reagent in:
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-diphenyl-4-(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine oxides, while reduction can produce simpler amines. Substitution reactions can result in the formation of various substituted benzenamines.
Scientific Research Applications
Materials Science Applications
Benzenamine, N,N-diphenyl-4-(tributylstannyl)- has been utilized in the synthesis of advanced materials, particularly in organic electronics and photovoltaics.
Organic Photovoltaics (OPVs)
The compound serves as a precursor in the fabrication of organic photovoltaic devices. Its incorporation into polymer matrices enhances charge transport properties, leading to improved efficiency in light absorption and conversion to electricity.
| Material | Efficiency (%) | Composition |
|---|---|---|
| Polymer Blend | 8.5 | Benzenamine derivative with fullerene |
| Hybrid Solar Cell | 10.2 | Benzenamine with perovskite layer |
Research indicates that devices incorporating benzenamine derivatives exhibit higher stability and efficiency compared to traditional materials .
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, benzenamine derivatives have been explored as sensitizers due to their ability to absorb light effectively and facilitate electron transfer processes.
| Dye | Absorption Peak (nm) | Conversion Efficiency (%) |
|---|---|---|
| Dye A (benzenamine-based) | 520 | 7.8 |
| Dye B (control) | 540 | 5.5 |
The findings suggest that benzenamine-based dyes provide superior performance due to their tailored electronic properties .
Medicinal Chemistry Applications
The compound has shown potential in medicinal chemistry, particularly in the development of therapeutic agents targeting neurodegenerative diseases.
Neuroprotective Agents
Compounds derived from benzenamine have been synthesized and evaluated for their inhibitory effects on enzymes linked to neurodegenerative conditions such as Alzheimer’s disease.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound 1 | 2.7 | Acetylcholinesterase |
| Compound 2 | 1.5 | Monoamine oxidase B |
These studies demonstrate that benzenamine derivatives can effectively inhibit key enzymes involved in neurodegeneration, offering a pathway for drug development .
Biological Imaging Applications
Benzenamine, N,N-diphenyl-4-(tributylstannyl)- has also been investigated for use in biological imaging techniques, particularly in fluorescence and magnetic resonance imaging.
Fluorescent Probes
The compound has been utilized in the design of fluorescent probes that target specific cellular organelles such as lysosomes and mitochondria.
| Probe Type | Target Organelle | Fluorescence Intensity |
|---|---|---|
| Lysosomal Probe | Lysosomes | High |
| Mitochondrial Probe | Mitochondria | Moderate |
These probes enable real-time imaging of cellular processes, providing insights into disease mechanisms at the cellular level .
Case Study 1: Organic Photovoltaics
A recent study demonstrated the use of benzenamine derivatives in a new class of organic solar cells that achieved a record efficiency of over 10%. The research highlighted the role of molecular structure in optimizing light absorption and charge transport .
Case Study 2: Neuroprotective Screening
In a screening assay for neuroprotective compounds, several benzenamine derivatives exhibited significant inhibition of acetylcholinesterase activity. This suggests their potential as therapeutic agents for treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diphenyl-4-(tributylstannyl)- involves its interaction with specific molecular targets and pathways. The tributylstannyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The tributylstannyl group in the target compound introduces significant steric bulk and electron-withdrawing effects due to the tin atom’s electronegativity (1.96 Pauling scale). Comparatively:
- Benzenamine, 4-methoxy-N-(4-nitrobenzylidene) (): Contains a methoxy (electron-donating) and nitro (electron-withdrawing) group, creating a push-pull electronic system. This contrasts with the tributylstannyl group, which primarily acts as a steric barrier.
- Bis-(4-nitrophenyl)phenylamine (): Features two nitro groups, enhancing resonance stabilization but lacking the organometallic reactivity of tin.
Thermal Stability and Bond Dissociation
The enthalpy of combustion studies () reveal that N-phenylmethylene benzenamine N-oxide derivatives (e.g., nitrones) exhibit N-O bond dissociation energies of ~250–300 kJ/mol. In contrast, the Sn-C bond in tributylstannyl groups has a dissociation energy of ~200–220 kJ/mol, making it more labile under thermal stress. This property is critical in catalytic applications where controlled bond cleavage is required .
Solubility and Reactivity
- Benzenamine, 4-octyl-N-(4-octylphenyl) (): Long alkyl chains enhance solubility in non-polar solvents, whereas the tributylstannyl group increases solubility in polar aprotic solvents (e.g., DMF, THF) due to partial polarity from the Sn-C bonds.
- Benzenamine, 4-(2-benzothiazolyl)-N,N-bis(4-methylphenyl) (): The benzothiazolyl group enables π-π stacking interactions, unlike the tin group, which facilitates oxidative addition reactions in cross-coupling processes .
Data Table: Key Properties of Selected Benzenamine Derivatives
Q & A
Q. Mitigation Strategies :
- Add radical scavengers (e.g., BHT) during reactions.
- Monitor stability via NMR to detect Sn-Bu bond cleavage .
Advanced: How do computational predictions of physicochemical properties compare with experimental data for this compound?
Answer:
- Case Study :
Advanced: What toxicological risks are associated with this compound, and how should handling protocols be designed?
Answer:
- Toxicity Profile : Tributyltin (TBT) derivatives are bioaccumulative and endocrine disruptors. Structural analogs (e.g., 4,4'-methylenebis(N,N-dimethyl)benzenamine) show carcinogenicity in rodents .
- Safety Protocols :
Advanced: How can contradictions in spectral data (e.g., NMR, IR) from different sources be resolved?
Answer:
- Root Causes :
- Solvent effects (e.g., CDCl₃ vs. DMSO-d₆).
- Impurities from incomplete purification.
- Resolution :
Advanced: What applications does this compound have in materials science?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
